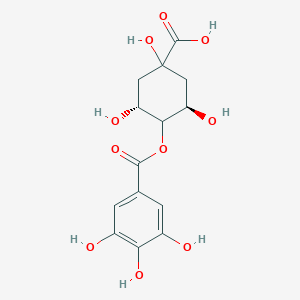

4-O-Galloylquinic acid

CAS No.: 110170-37-1

Cat. No.: VC7832914

Molecular Formula: C14H16O10

Molecular Weight: 344.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110170-37-1 |

|---|---|

| Molecular Formula | C14H16O10 |

| Molecular Weight | 344.27 g/mol |

| IUPAC Name | (3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 |

| Standard InChI Key | OGYBSNRRBNHPNK-LPSXRXAPSA-N |

| Isomeric SMILES | C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |

| SMILES | C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |

| Canonical SMILES | C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O |

Introduction

Chemical Structure and Properties of 4-O-Galloylquinic Acid

Molecular Architecture

4-O-Galloylquinic acid consists of a cyclohexanecarboxylic acid backbone (quinic acid) substituted with a galloyl group at the 4-hydroxyl position. The IUPAC name, (3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid, reflects its stereochemistry and functional groups . The galloyl moiety introduces three hydroxyl groups at the 3, 4, and 5 positions of the benzene ring, contributing to its polarity and antioxidant capacity.

Table 1: Key Chemical Properties of 4-O-Galloylquinic Acid

Stereochemical Considerations

The compound’s stereochemistry is critical to its bioactivity. The (3R,5R) configuration of the quinic acid core and the esterification at the 4-position create a distinct spatial arrangement that influences interactions with biological targets . Computational models predict hydrogen bonding between the galloyl hydroxyls and cellular receptors, which may underpin its antioxidative effects .

Natural Occurrence and Biosynthesis

Plant Sources

4-O-Galloylquinic acid has been isolated from:

-

Phyllanthus amarus: A medicinal plant used in traditional Ayurvedic medicine for liver disorders .

-

Paeonia lactiflora: Known for its anti-inflammatory and immunomodulatory properties .

-

Green tea (Camellia sinensis): Identified via LC-MSn profiling alongside other galloylquinic acids .

Biosynthetic Pathway

The biosynthesis involves esterification of quinic acid with gallic acid, mediated by acyltransferases. Gallic acid itself originates from the shikimate pathway via dehydroshikimate dehydrogenase . Enzymatic studies of Tara tannin biosynthesis suggest that UDP-glucose:galloyl glucosyltransferases catalyze sequential galloyl additions to quinic acid .

Biological Activities and Mechanisms

Antioxidant Properties

4-O-Galloylquinic acid exhibits radical-scavenging activity, as demonstrated in DPPH and FRAP assays . The galloyl group’s hydroxyls donate electrons to neutralize reactive oxygen species (ROS), with an EC50 comparable to ascorbic acid in vitro .

Analytical Profiling and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MSn)

LC-MSn has been pivotal in identifying 4-O-GQA in plant extracts. A study profiling green tea and tara tannin detected 4-O-Galloylquinic acid at m/z 345.1 ([M-H]⁻), with fragmentation patterns confirming the galloyl substitution .

Table 2: LC-MSn Fragmentation Data for 4-O-Galloylquinic Acid

| Parameter | Value | Source |

|---|---|---|

| Precursor Ion ([M-H]⁻) | m/z 345.1 | |

| MS² Fragments | m/z 169.0 (gallic acid), 191.0 (quinic acid) | |

| Retention Time | 12.4 min (C18 column, 0.1% formic acid) |

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra resolve the quinic acid and galloyl moieties. Key signals include:

Pharmacological Applications and Future Directions

Challenges in Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume